Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate

HCV NS5A inhibitor synthesis Ledipasvir intermediate Chiral resolution

Sourcing stereochemically pure 2-azabicyclo[2.2.1]heptane scaffolds often risks diastereomeric impurity carry-through. Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 1173197-53-9) solves this with defined (1S,3S,4S) stereochemistry. • Enantiomeric purity up to ≥99.7% de via validated enzymatic resolution-eliminating chiral chromatography costs. • 5-Oxo and ethyl ester handles enable orthogonal SAR at DPP-4 (IC50 16.8 nM) and cathepsin C (Ki 17.3 nM) programs. • Directly yields the ledipasvir carboxylic acid intermediate; referenced in 2024 KRAS inhibitor patents. Standard analytical documentation (NMR, HPLC, LC-MS) provided.

Molecular Formula C14H21NO5
Molecular Weight 283.324
CAS No. 1173197-53-9
Cat. No. B2767115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate
CAS1173197-53-9
Molecular FormulaC14H21NO5
Molecular Weight283.324
Structural Identifiers
SMILESCCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2=O
InChIInChI=1S/C14H21NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9+,11-/m0/s1
InChIKeyFXOSQBJVTLTPLU-NGZCFLSTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate: Sourcing Overview


Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 1173197-53-9) is a conformationally constrained, nitrogen-containing bridged bicyclic compound (C14H21NO5, MW 283.32) bearing a Boc-protected amine and an ethyl ester . This scaffold serves as a versatile chiral building block in medicinal chemistry, featuring a 5-oxo group that provides a synthetic handle for further derivatization. Its (1S,3S,4S) absolute stereochemistry defines the spatial orientation of substituents on the bicyclic core. The compound class is most prominently associated with key intermediates for the FDA-approved HCV NS5A inhibitor ledipasvir and has been explored as a privileged scaffold in multiple therapeutic programs, including DPP-4 inhibitors and KRAS-targeting agents [1][2][3].

1 Stereochemically defined (1S,3S,4S) bicyclic scaffold for chiral synthetic intermediate requirements
2 Orthogonally protected amine (Boc) and ester handles; 5-oxo group for further derivatization
3 Reported key intermediate for ledipasvir, DPP-4, cathepsin C, and KRAS inhibitor research programs

Why Generic 2-Azabicycloheptane Analogs Are Not Substitutes


The 2-azabicyclo[2.2.1]heptane scaffold family spans multiple ring sizes, oxidation states, N-protection strategies, and stereochemical configurations, each yielding profoundly different reactivity and downstream biological performance. A comparison with the [2.2.2]octane analog (e.g., CAS 1290627-55-2) demonstrates that expanding from a [2.2.1] to a [2.2.2] bridge alters both conformational constraints and steric profiles, directly impacting target binding . Similarly, the des-oxo variant lacking the 5-ketone (e.g., CAS 1993045-73-0) eliminates a critical derivatization handle necessary for constructing pharmacophores such as the benzimidazole moiety in ledipasvir . Beyond ring modifications, the (1S,3S,4S) configuration is specifically required to generate the (1R,3S,4S)-carboxylic acid intermediate for ledipasvir; enzymatic resolution of the mixed diastereomers demonstrates that only the (1R,3S,4S) substrate is processed efficiently with de values reaching ≥99.7% [1]. Substituting any generic 2-azabicycloheptane or related heterobicycle without verifying bridge size, oxidation state, and absolute stereochemistry risks synthetic failure, diastereomeric impurity carry-through, and procurement of a non-functional building block.

Bridge size mismatch
[2.2.2]Octane analogs shift conformational constraints and steric profiles, potentially altering target binding and reactivity.
Oxidation state mismatch
Des-oxo variants lack the 5-ketone handle, limiting derivatization pathways essential for constructing pharmacophores such as the ledipasvir benzimidazole.
Stereochemistry mismatch
The (1S,3S,4S)-rel configuration is required for the validated enzymatic resolution route; alternative diastereomers may not yield the intended high-purity intermediate.

Quantitative Evidence: Comparison with Closest Analogs


Enzymatic Resolution for Ledipasvir Intermediate Purity

In the synthesis of the ledipasvir key intermediate (1R,3S,4S)-N-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, the ethyl ester precursor (CAS 1173197-53-9) bearing the (1S,3S,4S)-rel configuration is subjected to enzymatic hydrolysis. Using porcine pancreatic lipase at 55 °C for 24 hours, the optically pure (1R,3S,4S)-carboxylic acid is obtained with a diastereomeric excess (de) of 99.7% and isomer impurity content of only 0.17%, compared to an initial de of 80–86% for the pre-enzymatic substrate mixture [1]. This represents a ≥13.7 percentage point improvement over the substrate and demonstrates that the (1S,3S,4S)-rel ethyl ester is the required substrate geometry for achieving pharmacopeial-grade purity. A screen of multiple hydrolases (6 enzymes) confirmed that de values of 98.6%–99.7% could be achieved, with porcine pancreatic lipase and Novozymes 435 providing yields >70% [1]. In contrast, alternative non-Boc-protected or ring-expanded bicyclic ester substrates cannot participate in this validated enzymatic resolution pathway, requiring de novo process development.

Enzymatic Resolution Purity
Head-to-head
de ≥99.7% (product) from 80–86% substrate; isomer impurity 0.17%
Supports procurement for high-purity ledipasvir intermediate synthesis
Porcine pancreatic lipase, 55 °C, 24 h; triethylamine
HCV NS5A inhibitor synthesis Ledipasvir intermediate Chiral resolution Diastereomeric purity

DPP-4 Inhibitory Potency vs. Marketed Inhibitors

The 2-azabicyclo[2.2.1]heptane core—of which CAS 1173197-53-9 is a Boc-protected ethyl ester building block for further analog generation—has been validated as a DPP-4 inhibitory scaffold. In a study by Maslov et al. (2022), the lead compound 12a (neogliptin), built on a 2-azabicyclo[2.2.1]heptane-based bicyclic amino moiety, exhibited an IC50 of 16.8 ± 2.2 nM against DPP-4. This makes neogliptin 5.4-fold more potent than vildagliptin (IC50 approximately 90 nM, as reported in comparative DPP-4 inhibition panels) and ~1.1-fold versus sitagliptin (IC50 approximately 18 nM under comparable enzymatic assay conditions) [1]. Critically, neogliptin demonstrated superior ADME properties compared to vildagliptin and a lower cardiotoxic effect compared to sitagliptin in hERG channel assessments, while maintaining stability in aqueous solution due to low intramolecular cyclization potential [1]. Although CAS 1173197-53-9 is a protected precursor rather than the fully elaborated DPP-4 inhibitor, these quantitative benchmarks establish the scaffold's intrinsic capability for generating compounds with differentiated potency and safety profiles relative to first-generation clinical comparators.

DPP-4 Inhibition (Neogliptin)
Class-level
IC50 16.8 nM; 5.4-fold vs. vildagliptin (~90 nM)
Scaffold-derived analog shows differentiated in vitro potency profile
hERG and ADME profiling reported; aqueous stability noted
DPP-4 inhibitor Type 2 diabetes Conformationally constrained scaffold Neogliptin

Cathepsin C Binding Affinity for Anti-Inflammatory Research

The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid framework—the direct hydrolytic product of CAS 1173197-53-9—has been employed in cathepsin C (dipeptidyl peptidase I, DPP-1) inhibitor design. A representative substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)amide exhibited a Ki value of 17.3 nM against human cathepsin C (DPP-1) as documented in BindingDB and the Boehringer Ingelheim patent US8871783 [1]. This single-digit nanomolar binding affinity positions the scaffold competitively in the cathepsin C inhibitor landscape. The bicyclic constraint inherent to the [2.2.1] system pre-organizes the pharmacophore for optimal active-site recognition. In contrast, monocyclic piperidine or pyrrolidine-based cathepsin C inhibitor cores lack the same degree of conformational rigidity, which necessitates different substitution patterns and can result in divergent selectivity profiles. The availability of CAS 1173197-53-9 as a defined (1S,3S,4S)-rel diastereomer enables controlled exploration of stereochemistry-activity relationships (SSAR) that would be impossible with racemic or mixed diastereomer starting materials [1].

Cathepsin C Binding Affinity
Class-level
Ki = 17.3 nM
Pre-organized scaffold supports high-affinity cathepsin C inhibitor design
Human cathepsin C at pH 6, 298 K; BindingDB BDBM138116
Cathepsin C inhibitor DPP-1 Anti-inflammatory Target engagement

Best-Fit Application Scenarios


Ledipasvir Intermediate Synthesis for GxP Compliance

Pharmaceutical CDMOs and API manufacturers requiring the ledipasvir intermediate (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid at ≥99.7% de can procure CAS 1173197-53-9 as the preferred starting material for enzymatic resolution. The published porcine pancreatic lipase protocol achieves 99.7% de with only 0.17% isomer impurity—well below the typical ≤0.5% impurity threshold for key intermediates in regulatory filings [1]. This eliminates the need for chiral SFC or simulated moving bed chromatography common with racemic or mixed-diastereomer starting materials.

DPP-4 Inhibitor SAR Exploration

Medicinal chemistry teams developing next-generation DPP-4 inhibitors can use CAS 1173197-53-9 as a scaffold diversification hub. The validated IC50 of 16.8 nM for a representative 2-azabicyclo[2.2.1]heptane analog, coupled with superior ADME and lower hERG liability versus vildagliptin and sitagliptin [2], provides a quantitative performance baseline for library design. The 5-oxo group and ethyl ester offer orthogonal functionalization points for parallel SAR exploration.

Cathepsin C Inhibitor Stereochemistry Studies

Research groups targeting cathepsin C for COPD, bronchiectasis, or palmoplantar pustulosis can procure CAS 1173197-53-9 as a single-diastereomer starting material. The scaffold's Ki = 17.3 nM against human cathepsin C [3] establishes competitive target engagement. Because the (1S,3S,4S) configuration is rigorously defined, researchers can systematically vary substituents while maintaining stereochemical integrity, enabling direct correlation of stereochemistry with target binding, PK, and selectivity profiles.

KRAS Inhibitor Scaffold Diversification

Given the 2024 Incyte patent (WO-2024220645-A1) explicitly claiming compounds incorporating the 2-azabicyclo[2.2.1]heptane scaffold as KRAS inhibitors for pancreatic, colorectal, and lung cancers [4], CAS 1173197-53-9 offers a strategic entry point for KRAS-targeted library synthesis. The compound's defined stereochemistry and 5-oxo derivatization handle enable the construction of Switch-II pocket binders with predictable geometry, accelerating hit-to-lead timelines in competitive KRAS inhibitor programs.

Application
Selection Property
Validation Focus
Ledipasvir intermediate synthesis
Enzymatic resolution-validated (1S,3S,4S) stereochemistry
Diastereomeric purity and isolated yield
DPP-4 inhibitor SAR studies
Scaffold with reported differentiated in vitro DPP-4 potency profile
In vitro DPP-4 inhibition and ADME endpoints
Cathepsin C inhibitor SAR
Pre-organized bicyclic scaffold with reported nanomolar target engagement
Binding affinity and stereochemistry-activity relationships
KRAS inhibitor library synthesis
2-Azabicycloheptane scaffold claimed in recent KRAS patent literature
Switch-II pocket binding and cellular activity profiling
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